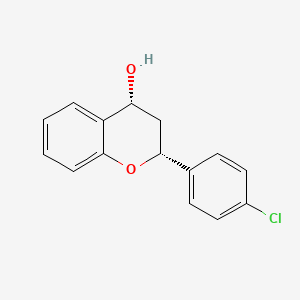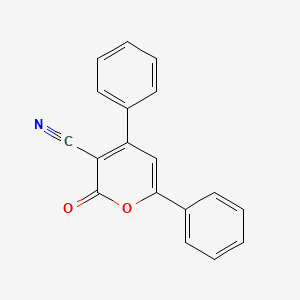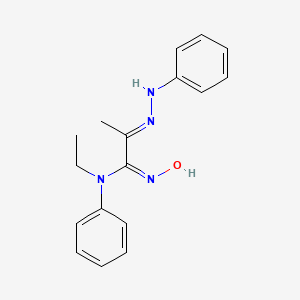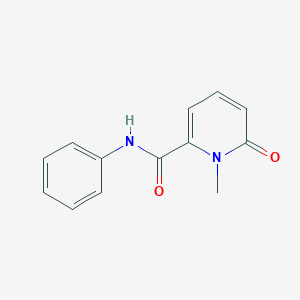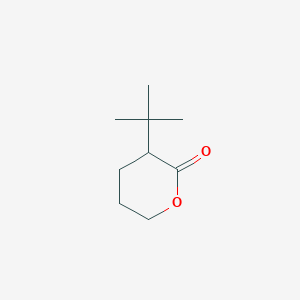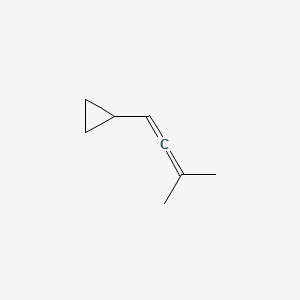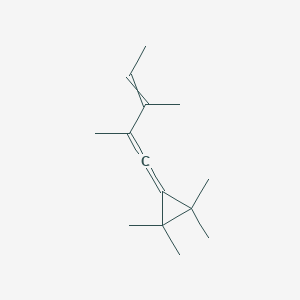
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is a chemical compound known for its unique structure and properties It is a member of the cyclopropane family, characterized by a three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with tetramethylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to certain reactions. This strain can facilitate the formation of reactive intermediates that interact with various molecular targets, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest member of the cyclopropane family, known for its high ring strain and reactivity.
Tetramethylcyclopropane: A related compound with similar structural features but different reactivity.
Dimethylbutadiene: A diene that shares some structural similarities but lacks the cyclopropane ring.
Uniqueness
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is unique due to the combination of its diene and cyclopropane moieties. This combination imparts distinct reactivity and properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61272-01-3 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-8-10(2)11(3)9-12-13(4,5)14(12,6)7/h8H,1-7H3 |
InChI-Schlüssel |
MPDUOYWIYHFGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=C=C1C(C1(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

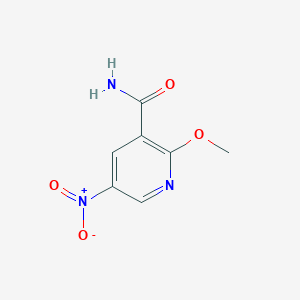
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
